4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-chloro-6-fluorobenzoate
Description
The compound 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-chloro-6-fluorobenzoate is a heterocyclic organic molecule featuring a pyranone core fused with a 1,3,4-thiadiazole moiety. The structure includes a propionamido group at position 5 of the thiadiazole ring and a substituted benzoate ester at position 3 of the pyranone. The benzoate substituent is uniquely functionalized with 2-chloro and 6-fluoro groups, distinguishing it from structurally analogous compounds.
Properties
IUPAC Name |
[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 2-chloro-6-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN3O5S2/c1-2-14(25)21-17-22-23-18(30-17)29-8-9-6-12(24)13(7-27-9)28-16(26)15-10(19)4-3-5-11(15)20/h3-7H,2,8H2,1H3,(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUHXDGWSFFOOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-chloro-6-fluorobenzoate is a complex organic molecule notable for its diverse biological activities. Its unique structure incorporates a pyran ring and a thiadiazole moiety, which have been associated with various pharmacological effects. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 423.5 g/mol. The compound features multiple functional groups that contribute to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of thiadiazole and pyran structures exhibit significant antimicrobial properties. The incorporation of the 5-propionamido-1,3,4-thiadiazol-2-yl moiety enhances the antimicrobial efficacy against various pathogens. Preliminary studies suggest that this compound may exhibit activity similar to known antimicrobial agents, making it a candidate for further investigation in treating infections .
Anticancer Potential
Compounds containing thiadiazole rings have shown promise in cancer therapy due to their ability to inhibit tumor cell proliferation. In vitro studies have demonstrated that modifications to the thiadiazole and pyran components can influence cytotoxicity against cancer cell lines. For instance, related compounds have been reported to exhibit IC50 values in the low micromolar range against various cancer types .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, altering their activity and leading to therapeutic effects.
- Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest in cancer cells, preventing proliferation.
- Reactive Oxygen Species (ROS) Modulation : Certain structural components may influence oxidative stress pathways within cells .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of similar compounds against Gram-positive and Gram-negative bacteria, revealing that modifications on the thiadiazole ring significantly enhanced activity .
- Cytotoxicity Against Cancer Cells : In vitro assays demonstrated that compounds with similar structures exhibited cytotoxic effects on breast cancer cell lines (e.g., MCF-7), with IC50 values ranging from 27.3 μM to 43.4 μM .
Comparative Analysis
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-propionamido-thiadiazole | Contains a thiadiazole ring | Antimicrobial properties |
| Pyran-based antifungal agents | Pyran ring structure | Antifungal activity |
| Benzoate derivatives | Ester functionality | Diverse biological effects |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with three structurally related analogs, emphasizing differences in substituents, molecular weight, and functional groups.
Structural and Electronic Differences
Substituent Effects on Reactivity: The 2-chloro-6-fluoro substitution in the target compound introduces ortho-directing and electron-withdrawing effects, which may enhance electrophilic substitution resistance compared to Analog 1 (single 3-fluoro) .
Molecular Weight and Polarity :
- The target compound’s higher molecular weight (vs. Analog 1) is attributed to the additional chlorine atom. Its polarity is likely intermediate between Analog 1 (lower due to fewer halogens) and Analog 2 (higher due to methoxy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
